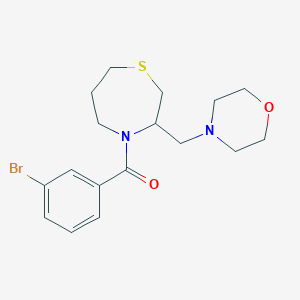
(3-Bromophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone” is a chemical compound with the CAS Number: 898765-35-0 . It has a molecular weight of 360.25 . The IUPAC name for this compound is (3-bromophenyl)[3-(4-morpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C18H18BrNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.25 .Applications De Recherche Scientifique
Synthesis of Natural Product Analogues
The compound can serve as a precursor in the synthesis of natural product analogues. The bromophenyl group offers a reactive site for cross-coupling reactions, such as Suzuki or Ullman reactions, which are pivotal in constructing complex molecules found in natural products .
Development of Pharmaceutical Agents
Due to the presence of a morpholinomethyl group, this compound could be utilized in the development of pharmaceutical agents. Morpholine derivatives are known for their pharmacological properties, including antifungal, antibacterial, and anticancer activities .
Biological Studies and Metabolite Identification
This compound can be used in biological studies, particularly in metabolite identification and pharmacokinetic analysis. The unique structure allows for the tracking of metabolic pathways and the identification of metabolite profiles in various biological systems .
Propriétés
IUPAC Name |
(3-bromophenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2S/c18-15-4-1-3-14(11-15)17(21)20-5-2-10-23-13-16(20)12-19-6-8-22-9-7-19/h1,3-4,11,16H,2,5-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPRQDWCBQBYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2741963.png)
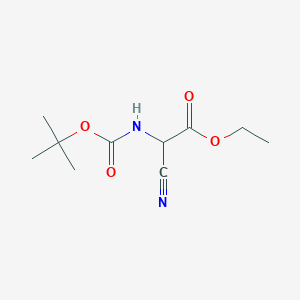
![5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741966.png)
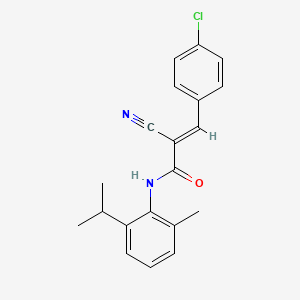

![3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2741970.png)
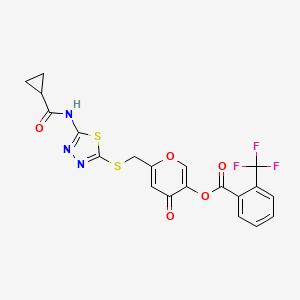
![N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
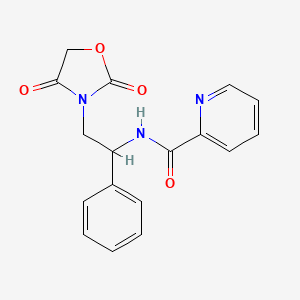
![2-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2741979.png)
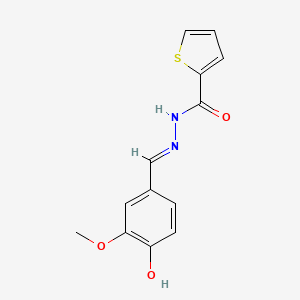

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2741982.png)
![2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B2741984.png)